molecular formula C9H14N4O2 B13251132 N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B13251132
M. Wt: 210.23 g/mol
InChI Key: BQEWDUWLWANTQM-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ringThe 1,2,4-oxadiazole ring is known for its presence in various biologically active molecules, making it a valuable scaffold in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the cyclization of O-acyl amidoximes, which are generated by reacting amidoximes with acid chlorides in a basic medium . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the cyclization process and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with different substituents, while reduction can lead to the formation of reduced heterocycles .

Scientific Research Applications

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature can influence its biological activity and chemical reactivity compared to other oxadiazole derivatives. For instance, the 1,2,4-oxadiazole ring in this compound provides distinct hydrogen bond acceptor properties, which can enhance its binding affinity to biological targets .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C9H14N4O2/c1-6-11-8(15-13-6)9(12-7(2)14)3-4-10-5-9/h10H,3-5H2,1-2H3,(H,12,14)

InChI Key

BQEWDUWLWANTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCNC2)NC(=O)C

Origin of Product

United States

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